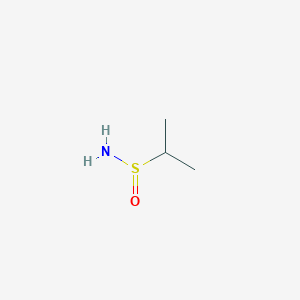

Propane-2-sulfinamide

概要

説明

Propane-2-sulfinamide is an organic compound with the molecular formula C₃H₉NOS. It is a sulfinamide derivative, characterized by a sulfinyl group (S=O) attached to a propane backbone. This compound is known for its utility in various chemical reactions, particularly in asymmetric synthesis and chiral ligand applications.

準備方法

Synthetic Routes and Reaction Conditions: Propane-2-sulfinamide can be synthesized through several methods, including the oxidation of propane-2-sulfonamide. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfinamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agent and reaction parameters (temperature, pressure, and solvent) are carefully controlled to achieve high purity and efficiency.

化学反応の分析

Types of Reactions: Propane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The sulfinamide group can be further oxidized to form sulfones.

Reduction: Reduction reactions can convert the sulfinamide group to amines.

Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids (e.g., meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed:

Oxidation: Propane-2-sulfone.

Reduction: Propane-2-amine.

Substitution: Various substituted sulfinamides and amines.

科学的研究の応用

Propane-2-sulfinamide and its derivatives have diverse applications in organic synthesis, drug synthesis, and biochemistry [1, 5]. These compounds are used as raw materials and intermediates in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Applications in Organic Synthesis

2-Methyl-2-propanesulfinamide, particularly its chiral forms such as (R)-(+)-2-Methyl-2-propanesulfinamide, is a versatile building block in organic synthesis .

Key applications:

- Intermediate in organic synthesis It participates in the preparation of complex organic compounds . For example, it can undergo condensation reactions with aldehydes and ketones to generate P, N-sulfonamide ligands . These ligands can further participate in reactions such as the asymmetric hydrogenation of olefin catalyzed by iridium .

- Organic catalyst It can be used as an organic catalyst for β-chlorosulfamide synthesis and enantioselective reduction of imine .

- Synthesis of chiral compounds It is employed in the synthesis of chiral amines, which are essential components in many drugs .

Applications in Drug Synthesis

Chiral amines, synthesized using (R)-(+)-2-Methyl-2-propanesulfinamide, are vital components of many drugs, offering unique biological activities and pharmacological effects . The use of this compound in drug synthesis allows for the creation of drug molecules with specific chiral structures, enhancing drug efficacy and reducing side effects .

Applications in Biochemistry

(R)-(+)-2-Methyl-2-propanesulfinamide can interact with enzymes in vivo, affecting their catalytic activity and stability . Additionally, it can serve as a biological probe and molecular marker for studying biological processes and mechanisms in organisms .

Sodium Sulfinates Applications

Sodium sulfinates (RSO2Na), closely related to propane-2-sulfinamides, have multifaceted synthetic applications . They can be prepared through the oxidation of chiral 2-mercaptopyrimidines, yielding pyrimidinyl sulfones that are cleaved to form enantiomerically pure sulfinates .

Biological and Medicinal Activities

(R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide exhibits potential biological activities, making it valuable in medicinal chemistry.

Key activities and studies:

- Enzyme Inhibition It interacts with various enzymes, potentially acting as an inhibitor. The sulfinamide moiety participates in hydrogen bonding and non-covalent interactions that can modulate enzyme activity.

- Receptor Modulation It may act as a modulator of specific nuclear receptors. Thiophene derivatives have shown inverse agonist activity on RORγt (retinoic acid receptor-related orphan receptor gamma t).

- Anticancer Activity Compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cell lines. Derivatives of thiophene sulfonamides have been studied for their ability to inhibit cell proliferation in breast and liver cancer models.

- Anti-inflammatory Effects Interaction with PPAR (peroxisome proliferator-activated receptors) suggests potential anti-inflammatory effects, similar to other PPAR ligands that target inflammatory pathways.

In Vitro Studies:

- Binding Assays Evaluated using TR-FRET and FP assays, showing an IC50 range of 0.5–5 nM, suggesting high potency against its target.

- Cellular Activity A human GAL4-RORγ reporter assay confirmed the compound's ability to modulate receptor activity in human cells, effectively altering gene expression related to inflammatory responses.

Comparative Analysis of Thiophene Sulfonamides :

| Compound | IC50 (nM) | Mechanism | Biological Activity |

|---|---|---|---|

| This compound | 0.5 - 5 | RORγt inverse agonism | Anticancer, anti-inflammatory |

| Thiophene sulfonamide derivative 1 | 10 - 20 | Enzyme inhibition | Moderate anticancer activity |

| Thiophene sulfonamide derivative 2 | 15 - 25 | PPAR modulation | Anti-inflammatory |

Other Propane Derivatives and Their Activities

作用機序

Propane-2-sulfinamide is often compared with other sulfinamides, such as tert-butanesulfinamide and benzylsulfinamide. While these compounds share similar structural features, this compound is unique in its smaller size and simpler structure, which can influence its reactivity and applications. The comparison highlights the importance of steric and electronic effects in determining the suitability of sulfinamides for specific reactions.

類似化合物との比較

Tert-butanesulfinamide

Benzylsulfinamide

Methylsulfinamide

生物活性

Propane-2-sulfinamide, also known as propanesulfinamide, is a compound that has garnered attention for its biological activity, particularly in antimicrobial and anticancer applications. Its biological effects are largely attributed to its sulfinamide functional group, which is known for its interaction with various biological systems. This article will explore the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

The biological activity of this compound primarily stems from its ability to mimic p-aminobenzoic acid (PABA), a substrate critical for folate synthesis in bacteria. By competing with PABA, this compound inhibits bacterial growth, disrupting DNA synthesis essential for bacterial proliferation. This mechanism is characteristic of sulfonamides, a class of compounds that have been widely used as antibacterial agents.

Antimicrobial Activity

Research has demonstrated the effectiveness of this compound against various bacterial strains. A comparative study indicated that this compound exhibits significant antibacterial properties, with minimum inhibitory concentrations (MICs) showing effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the MIC values for this compound compared to other sulfonamides:

| Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |

|---|---|---|

| This compound | 0.039 | 0.078 |

| Sulfanilamide | 0.078 | 0.156 |

| Mannich base derivatives | 0.029 | 0.062 |

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound in clinical settings:

- Antibacterial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models. The compound was administered at varying doses, and results showed a dose-dependent reduction in bacterial counts .

- Anticancer Properties : In vitro studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Research focused on its effects on glioblastoma cells revealed significant cytotoxicity at concentrations as low as 1 μg/mL after 48 hours of exposure .

- Toxicity Assessments : Toxicological evaluations suggest that this compound has a favorable safety profile compared to other sulfonamides. Studies indicated lower toxicity levels while maintaining effective antibacterial activity, making it a promising candidate for further development .

特性

IUPAC Name |

propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c1-3(2)6(4)5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFILDSDQMSCNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19955-41-0 | |

| Record name | propane-2-sulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Propane-2-sulfinamide a valuable reagent in asymmetric synthesis?

A: this compound, particularly (R)-2-Methylthis compound (also known as (R)-tert-Butanesulfinamide), is a highly valuable chiral auxiliary in asymmetric synthesis due to its ability to induce high diastereoselectivity in reactions with N-tert-Butanesulfinyl imines. [, , ] These imines, formed from the condensation of (R)-2-Methylthis compound with aldehydes or ketones, act as excellent electrophiles and readily undergo stereoselective additions with various nucleophiles. This control over stereochemistry is crucial for synthesizing enantiomerically pure compounds, which are often required for pharmaceutical and agrochemical applications.

Q2: Can you provide specific examples of how this compound has been used in the synthesis of bioactive compounds?

A: Certainly! One notable example is its application in synthesizing the anticancer drug Bortezomib. [] The synthetic route utilizes (R)-2-Methylthis compound as a chiral auxiliary in a key step involving the diastereoselective addition of a boronic ester to an N-tert-Butanesulfinyl imine, ultimately leading to a crucial chiral intermediate with high enantiomeric purity.

Q3: The provided research mentions potential nomenclature errors. What is the significance of correctly naming these compounds?

A: Correct nomenclature is paramount in chemistry, especially when dealing with chiral compounds. [] In the case of this compound derivatives, an error in stereochemical designation (R or S) could lead to the misidentification of enantiomers. Since enantiomers can exhibit drastically different biological activities, accurate naming is crucial to avoid potentially dangerous consequences, particularly in pharmaceutical research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。